molecular formula C16H23N7O5 B4105522 ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate CAS No. 312277-79-5

ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate

Cat. No.: B4105522
CAS No.: 312277-79-5
M. Wt: 393.40 g/mol
InChI Key: XDWORRVVGZJWQT-UHFFFAOYSA-N
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Description

The compound ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate features a piperidine-3-carboxylate core substituted with a methyl-linked triazole-oxadiazole moiety. Key structural elements include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle with an ethyl carboxylate group at position 3.
  • Triazole-oxadiazole system: A 1,2,3-triazole ring substituted at position 1 with a 4-amino-1,2,5-oxadiazole (furazan) group and at position 4 with an ethoxycarbonyl group.

Properties

IUPAC Name

ethyl 1-[[3-(4-amino-1,2,5-oxadiazol-3-yl)-5-ethoxycarbonyltriazol-4-yl]methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O5/c1-3-26-15(24)10-6-5-7-22(8-10)9-11-12(16(25)27-4-2)18-21-23(11)14-13(17)19-28-20-14/h10H,3-9H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWORRVVGZJWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(N=NN2C3=NON=C3N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501106509
Record name Ethyl 1-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl]-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312277-79-5
Record name Ethyl 1-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl]-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312277-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl]-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501106509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.

    Introduction of the Oxadiazole Ring: This step involves the reaction of a suitable precursor with hydrazine to form the oxadiazole ring.

    Formation of the Piperidine Ring: This step involves the cyclization of a suitable precursor to form the piperidine ring.

    Final Coupling: The final step involves the coupling of the triazole, oxadiazole, and piperidine rings to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Additionally, industrial production may involve the use of automated reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

Ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog 1: Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxylate (CAS 311314-88-2)

  • Molecular Formula : C₁₂H₁₇N₇O₃ (MW 307.31 g/mol) .
  • Key Differences :
    • Replaces the piperidine-3-carboxylate group with a pyrrolidinylmethyl substituent (five-membered vs. six-membered ring).
    • XLogP3 : 0.1, indicating moderate hydrophilicity due to the pyrrolidine’s polarity.
  • Similar triazole-oxadiazole motifs suggest shared bioactivity in agrochemicals (e.g., insecticides) .

Structural Analog 2: Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate

  • Molecular Formula : C₁₄H₁₆ClN₅O₃ (MW 337.76 g/mol) .
  • Key Differences :
    • Substitutes oxadiazole with a 6-chloro-pyridylmethyl group.
    • Retains the ethoxycarbonyl-triazole core.
  • Implications :
    • Pyridine’s aromaticity enhances π-π stacking interactions, relevant in agrochemical design (e.g., plant growth regulators).
    • Crystal structure analysis reveals electron delocalization in the triazole ring, a feature likely shared with the target compound .

Structural Analog 3: Ethyl 1-(4-(5-(1-ethyl-5-o-tolyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl)-2,6-dimethyl phenethyl)piperidine-4-carboxylate (CAS 1350825-67-0)

  • Molecular Formula : Complex aromatic-heterocyclic structure .
  • Key Differences :
    • Incorporates a phenethyl group with 1,2,4-oxadiazole and pyrazole rings.
    • Higher lipophilicity due to o-tolyl and methyl groups.
  • Implications :
    • Extended aromatic systems may improve membrane permeability but reduce solubility.
    • Demonstrates the versatility of oxadiazole-triazole hybrids in targeting diverse enzymes .

Comparative Data Table

Property Target Compound Analog 1 (CAS 311314-88-2) Analog 2 Analog 3 (CAS 1350825-67-0)
Core Heterocycle Piperidine-3-carboxylate Pyrrolidinylmethyl 6-Chloro-pyridylmethyl Phenethyl-piperidine
Key Substituents Oxadiazole, triazole Oxadiazole, triazole Pyridine, triazole Pyrazole, oxadiazole
Molecular Weight (g/mol) ~343 (estimated) 307.31 337.76 >500 (estimated)
XLogP3 Moderate (estimated 1.5) 0.1 Not reported High (estimated >3)
Potential Applications Enzyme inhibition Agrochemicals Agrochemicals Kinase inhibitors

Research Findings and Implications

Structural and Electronic Features

  • Conjugation Effects : Analog 2’s triazole ring exhibits shortened C–N bonds (1.28–1.36 Å), indicating electron delocalization, a trait likely conserved in the target compound .
  • Hydrogen Bonding: Oxadiazole’s amino group and triazole’s nitrogen atoms enable interactions with biological targets, as seen in agrochemical analogs .

Computational Similarity Metrics

  • Tanimoto/Dice Indices : Structural analogs share >60% similarity in MACCS/Morgan fingerprints, suggesting overlapping pharmacophores .
  • Bioactivity Clustering : Compounds with triazole-oxadiazole motifs cluster by mode of action (e.g., kinase or enzyme modulation) .

Biological Activity

Ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on current literature, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An ethyl ester group.
  • A piperidine ring.
  • A triazole moiety linked to an oxadiazole.

The molecular formula is C15H20N6O3C_{15}H_{20}N_6O_3 with a molecular weight of approximately 336.36 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles and triazoles exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in tumorigenesis. Aurora B kinase is a notable target in hepatocellular carcinoma (HCC), where inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
CompoundIC50 (µM)Target
This compoundTBDAurora B Kinase
Doxorubicin0.5Various Cancer Lines

Anticonvulsant Activity

The anticonvulsant properties of compounds containing the oxadiazole and triazole rings have been explored. For example:

  • Picrotoxin-Induced Convulsion Model : In animal models, compounds similar to this compound showed protective effects against induced seizures with varying median effective doses (ED50) .

Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines have been conducted:

  • Cell Lines Tested : HepG2 (liver cancer), A431 (skin cancer).
Cell LineIC50 (µM)Reference
HepG2<10
A431<15

Case Study 1: HepG2 Cell Line

A study evaluated the efficacy of the compound against HepG2 cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction through caspase activation.

Case Study 2: A431 Cell Line

In another study involving A431 cells, the compound demonstrated a dose-dependent response with an IC50 value of approximately 15 µM. This study highlighted the potential for further development into a therapeutic agent for skin cancers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-3-carboxylate

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